CP-91149

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Database Listings:

Potential Research Areas:

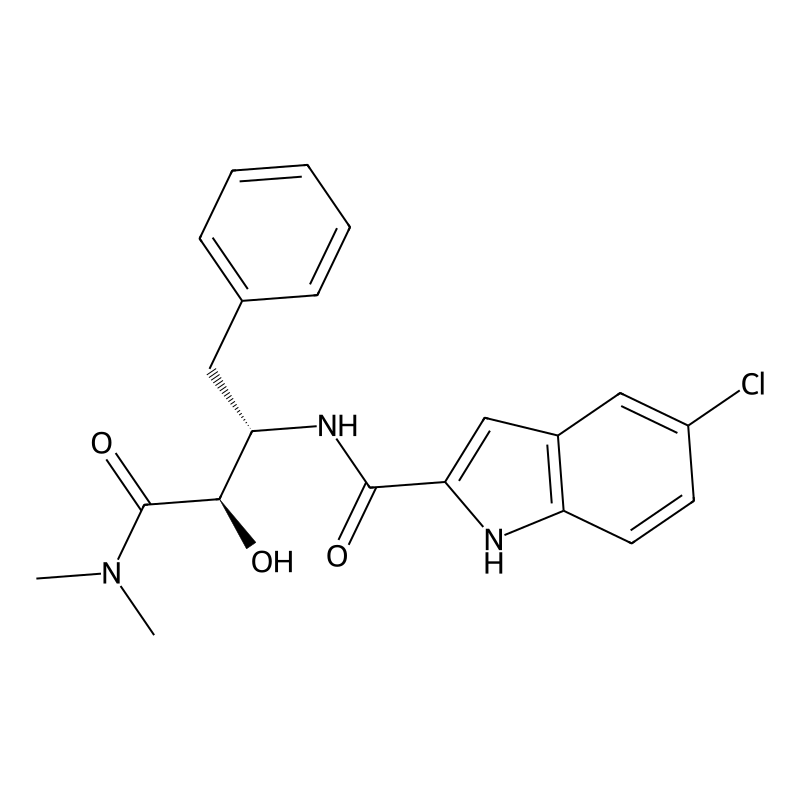

- The compound's structure suggests potential for targeting specific biological processes. The indole and carboxamide groups are present in many biologically active molecules []. The presence of a chlorine atom and a dimethylamino group could further influence its biological properties.

- However, without further research, it is impossible to definitively say what specific areas of scientific research this compound might be relevant to.

CP-91149 functions primarily by inhibiting the activity of glycogen phosphorylase. The inhibition leads to the conversion of phosphorylase a to phosphorylase b, effectively reducing glycogenolysis. In vitro studies have demonstrated that CP-91149 can suppress glucagon-stimulated glycogenolysis in primary human hepatocytes and isolated rat hepatocytes, with IC50 values of 2.1 μM and 10–100 μM, respectively . This inhibition mimics the action of insulin, promoting glycogen synthesis through the activation of glycogen synthase .

The biological activity of CP-91149 extends beyond mere inhibition of glycogen phosphorylase. In animal models, particularly diabetic ob/ob mice, treatment with CP-91149 resulted in significant glucose lowering effects without altering glucose levels in normoglycemic mice. This highlights its potential therapeutic applications in managing diabetes and related metabolic disorders . Additionally, it has been shown to influence cellular signaling pathways associated with insulin action and glycogen metabolism .

The synthesis of CP-91149 involves several steps typical for organic compounds, although specific details on the synthetic route are not extensively documented in available literature. Generally, such compounds are synthesized through multi-step organic reactions that may include coupling reactions, functional group modifications, and purification processes to achieve the desired purity and yield .

CP-91149 has significant applications in both research and potential therapeutic contexts:

- Diabetes Management: Its ability to lower blood glucose levels positions it as a candidate for diabetes treatment.

- Research Tool: As a selective inhibitor of glycogen phosphorylase, it is widely used in biochemical research to study glycogen metabolism and related pathways .

- Metabolic Studies: It aids in understanding insulin signaling and the regulation of energy homeostasis within cells.

Interaction studies involving CP-91149 have demonstrated its specificity for various isoforms of glycogen phosphorylase. It exhibits selective inhibition against human liver glycogen phosphorylase a (IC50 = 0.13 μM), muscle glycogen phosphorylase a (IC50 = 0.2 μM), and muscle glycogen phosphorylase b (IC50 = 0.3 μM) . Molecular docking studies further elucidate its binding interactions within the enzyme's active site, revealing key interactions that contribute to its inhibitory effects on enzymatic activity .

Several compounds exhibit similar mechanisms or structures to CP-91149. Below is a comparison highlighting their unique characteristics:

| Compound Name | Structure Type | IC50 (μM) | Unique Features |

|---|---|---|---|

| Caffeine | Methylxanthine | ~1.0 | Non-selective; also acts as a stimulant |

| Isobutyrylthiohydantoin | Thiohydantoin | ~5.0 | Less potent; broader pharmacological effects |

| Acarbose | Alpha-glucosidase inhibitor | ~20 | Primarily used for carbohydrate absorption inhibition |

| CP-949 | Glycogen Phosphorylase Inhibitor | ~0.15 | Similar mechanism; less studied |

CP-91149 stands out due to its high selectivity and potency against specific isoforms of glycogen phosphorylase, making it a valuable tool in both research and potential therapeutic applications focused on metabolic diseases .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Yoshida T, Okuno A, Takahashi K, Ogawa J, Hagisawa Y, Kanda S, Fujiwara T. Contributions of hepatic gluconeogenesis suppression and compensative glycogenolysis on the glucose-lowering effect of CS-917, a fructose 1,6-bisphosphatase inhibitor, in non-obese type 2 diabetes Goto-Kakizaki rats. J Pharmacol Sci. 2011;115(3):329-35. Epub 2011 Feb 22. PubMed PMID: 21350313.

3: Hampson LJ, Mackin P, Agius L. Stimulation of glycogen synthesis and inactivation of phosphorylase in hepatocytes by serotonergic mechanisms, and counter-regulation by atypical antipsychotic drugs. Diabetologia. 2007 Aug;50(8):1743-51. Epub 2007 Jun 20. PubMed PMID: 17579833.

4: Schnier JB, Nishi K, Gumerlock PH, Gorin FA, Bradbury EM. Glycogen synthesis correlates with androgen-dependent growth arrest in prostate cancer. BMC Urol. 2005 Mar 24;5:6. PubMed PMID: 15790394; PubMed Central PMCID: PMC1079895.

5: Hampson LJ, Agius L. Increased potency and efficacy of combined phosphorylase inactivation and glucokinase activation in control of hepatocyte glycogen metabolism. Diabetes. 2005 Mar;54(3):617-23. PubMed PMID: 15734835.

6: Boer P, Sperling O. Modulation of glycogen phosphorylase activity affects 5-phosphoribosyl-1-pyrophosphate availability in rat hepatocyte cultures. Nucleosides Nucleotides Nucleic Acids. 2004 Oct;23(8-9):1235-9. PubMed PMID: 15571236.

7: Green AR, Aiston S, Greenberg CC, Freeman S, Poucher SM, Brady MJ, Agius L. The glycogenic action of protein targeting to glycogen in hepatocytes involves multiple mechanisms including phosphorylase inactivation and glycogen synthase translocation. J Biol Chem. 2004 Nov 5;279(45):46474-82. Epub 2004 Aug 18. PubMed PMID: 15322104.

8: Shang J, Lehrman MA. Activation of glycogen phosphorylase with 5-aminoimidazole-4-carboxamide riboside (AICAR). Assessment of glycogen as a precursor of mannosyl residues in glycoconjugates. J Biol Chem. 2004 Mar 26;279(13):12076-80. Epub 2004 Jan 16. PubMed PMID: 14729664.

9: Lerín C, Montell E, Nolasco T, García-Rocha M, Guinovart JJ, Gómez-Foix AM. Regulation of glycogen metabolism in cultured human muscles by the glycogen phosphorylase inhibitor CP-91149. Biochem J. 2004 Mar 15;378(Pt 3):1073-7. PubMed PMID: 14651477; PubMed Central PMCID: PMC1224012.

10: Schnier JB, Nishi K, Monks A, Gorin FA, Bradbury EM. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression. Biochem Biophys Res Commun. 2003 Sep 12;309(1):126-34. PubMed PMID: 12943673.

11: Aiston S, Coghlan MP, Agius L. Inactivation of phosphorylase is a major component of the mechanism by which insulin stimulates hepatic glycogen synthesis. Eur J Biochem. 2003 Jul;270(13):2773-81. PubMed PMID: 12823547.

12: Halse R, Fryer LG, McCormack JG, Carling D, Yeaman SJ. Regulation of glycogen synthase by glucose and glycogen: a possible role for AMP-activated protein kinase. Diabetes. 2003 Jan;52(1):9-15. PubMed PMID: 12502487.

13: Latsis T, Andersen B, Agius L. Diverse effects of two allosteric inhibitors on the phosphorylation state of glycogen phosphorylase in hepatocytes. Biochem J. 2002 Nov 15;368(Pt 1):309-16. PubMed PMID: 12186629; PubMed Central PMCID: PMC1222981.

14: Aiston S, Hampson L, Gómez-Foix AM, Guinovart JJ, Agius L. Hepatic glycogen synthesis is highly sensitive to phosphorylase activity: evidence from metabolic control analysis. J Biol Chem. 2001 Jun 29;276(26):23858-66. Epub 2001 Apr 17. PubMed PMID: 11309391.

15: Oikonomakos NG, Skamnaki VT, Tsitsanou KE, Gavalas NG, Johnson LN. A new allosteric site in glycogen phosphorylase b as a target for drug interactions. Structure. 2000 Jun 15;8(6):575-84. PubMed PMID: 10873856.

16: Martin WH, Hoover DJ, Armento SJ, Stock IA, McPherson RK, Danley DE, Stevenson RW, Barrett EJ, Treadway JL. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo. Proc Natl Acad Sci U S A. 1998 Feb 17;95(4):1776-81. PubMed PMID: 9465093; PubMed Central PMCID: PMC19188.